D-Ornithine, 2-methyl-

Description

Definition and Stereochemical Context within D-Amino Acid Chemistry

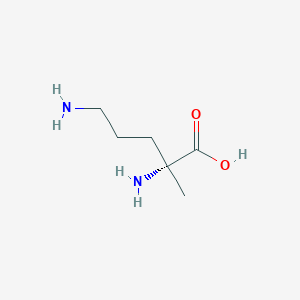

D-Ornithine, 2-methyl-, also known as (R)-2-methylornithine or α-methyl-D-ornithine, is a non-proteinogenic α-amino acid. Structurally, it is a derivative of the amino acid ornithine. The core structure is a pentanoic acid with two amino groups, one at the alpha-carbon (C2) and another at the terminal carbon (C5). What distinguishes this compound is the presence of a methyl group on the α-carbon and the specific stereochemistry at this chiral center.

In the realm of amino acid chemistry, the vast majority of amino acids found in proteins are of the "L" (levorotatory) configuration. D-amino acids, their non-superimposable mirror images (enantiomers), are less common in higher organisms but play crucial roles in various biological systems, particularly in the cell walls of bacteria. nih.govscbt.com The "D" designation refers to the arrangement of substituents around the α-carbon, which for D-Ornithine, 2-methyl- corresponds to an (R) configuration under the Cahn-Ingold-Prelog priority rules. The addition of the methyl group at the alpha position creates a quaternary chiral center, which can introduce significant steric hindrance and alter the molecule's interaction with enzymes and receptors compared to its unmethylated counterpart, D-ornithine. pnas.org

The physicochemical properties of enantiomers are identical except for their interaction with polarized light and other chiral molecules, such as enzymes. frontiersin.org The separation and analysis of D-amino acids and their derivatives often require specialized chiral chromatography techniques or derivatization with a chiral agent to form diastereomers that can be separated using standard methods. nih.gov

Table 1: Chemical Properties of D-Ornithine, 2-methyl-

| Property | Value |

|---|---|

| IUPAC Name | (2R)-2,5-diamino-2-methylpentanoic acid |

| Molecular Formula | C₆H₁₄N₂O₂ |

| Molecular Weight | 146.19 g/mol |

| Chiral Center | C2 (α-carbon) |

| Configuration | D- or (R)- |

| Parent Compound | D-Ornithine nih.gov |

Note: Specific experimental data for properties like melting point or pKa for the isolated 2-methyl-D-ornithine are not widely published; properties are based on its chemical structure.

Academic Significance of Methylated D-Amino Acids in Biological Systems

The academic significance of D-Ornithine, 2-methyl- is primarily rooted in its function as a potent enzyme inhibitor. Research has demonstrated that a racemic mixture of DL-α-methylornithine acts as a powerful competitive inhibitor of ornithine decarboxylase (ODC), a critical enzyme in the biosynthesis of polyamines. nih.govpnas.org ODC catalyzes the conversion of ornithine to putrescine, the precursor for essential polyamines like spermidine (B129725) and spermine (B22157). wikipedia.orgnih.gov These polyamines are vital for cell proliferation, differentiation, and DNA replication. pnas.org

By competitively binding to ODC, α-methylornithine blocks the production of putrescine, leading to the depletion of intracellular polyamine pools. nih.gov This depletion has a direct antiproliferative effect, inhibiting cell division in cancer cell lines, such as rat hepatoma cells. nih.govpnas.org This makes α-methyl-D-ornithine and its analogs valuable tools in chemical biology for studying the polyamine pathway and as potential leads for developing new anticancer therapies. acs.org The fact that even D-enantiomers of ornithine analogs, such as D-difluoromethylornithine (D-DFMO), can irreversibly inactivate human ODC underscores that the D-configuration does not preclude significant biological activity. portlandpress.com

Beyond its role as a synthetic inhibitor, the study of naturally occurring methylated D-amino acids reveals their importance in complex biological processes. For example, (3R)-3-methyl-D-ornithine, a structural isomer of the titular compound, is a key intermediate in the biosynthesis of pyrrolysine. wikipedia.org Pyrrolysine is the 22nd genetically encoded amino acid, utilized by some methanogenic archaea and bacteria in the active sites of methyltransferase enzymes. wikipedia.org An ATP-dependent enzyme, 3-methyl-D-ornithine--L-lysine ligase (PylC), specifically joins (3R)-3-methyl-D-ornithine with L-lysine, highlighting a sophisticated use of a methylated D-amino acid in constructing a non-canonical amino acid. google.com

Table 2: Research Findings on the Biological Activity of α-Methylornithine

| Finding | Organism/System | Significance | Reference(s) |

|---|---|---|---|

| Potent competitive inhibitor of Ornithine Decarboxylase (ODC) | Rat Hepatoma Tissue Culture (HTC) cells | Demonstrates a Ki value of 4 x 10⁻⁵ M, confirming strong binding to the enzyme. | pnas.org |

| Inhibition of cell proliferation | Rat Hepatoma Tissue Culture (HTC) cells | Blocks cell division by depleting intracellular putrescine and spermidine. | nih.govpnas.org |

Current Research Landscape and Interdisciplinary Relevance in Chemical Biology

The current research landscape for D-Ornithine, 2-methyl- exists at the intersection of synthetic organic chemistry, enzymology, and cell biology. Its primary relevance is as a tool compound for probing the structure and function of ornithine-utilizing enzymes, most notably ornithine decarboxylase (ODC).

Synthesis: The creation of D-Ornithine, 2-methyl- and its derivatives is a key area of research. Methods have been reported for the synthesis of the racemic mixture and for the specific enantiomers. For instance, 2-methyl-D-ornithine can be obtained via the alkaline hydrolysis of 2-methyl-D-arginine. nih.gov Other publications describe the asymmetric synthesis of protected forms, such as N-α-fmoc-N-δ-boc-α-methyl-D-ornithine, which are crucial for applications like peptide synthesis. acs.org These synthetic efforts provide the necessary material for biological and structural studies.

Enzyme Inhibition and Drug Design: ODC is a validated target for therapeutic intervention in cancer and parasitic diseases like African trypanosomiasis. frontiersin.orgacs.org The study of how inhibitors like α-methylornithine bind to the ODC active site provides crucial information for designing new, more potent, and specific drugs. acs.org By comparing the binding of the natural substrate (L-ornithine) with various analogs, including methylated and D-configured versions, researchers can map the topography of the enzyme's active site and understand the molecular interactions that govern substrate recognition and catalysis. portlandpress.comacs.org

Interdisciplinary Relevance: The study of D-Ornithine, 2-methyl- is inherently interdisciplinary.

Synthetic Chemists work to develop efficient and stereoselective routes to produce the compound. nih.govacs.org

Enzymologists use it to investigate the mechanism and structure of ODC and other related enzymes. nih.govpnas.org

Cell Biologists apply it to cultured cells or organisms to understand the physiological consequences of inhibiting the polyamine pathway. nih.gov

Structural Biologists can use it in co-crystallization studies to obtain high-resolution images of the enzyme-inhibitor complex, revealing the precise nature of the binding interactions. rcsb.org

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

(2R)-2,5-diamino-2-methylpentanoic acid |

InChI |

InChI=1S/C6H14N2O2/c1-6(8,5(9)10)3-2-4-7/h2-4,7-8H2,1H3,(H,9,10)/t6-/m1/s1 |

InChI Key |

LNDPCYHWPSQBCA-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@@](CCCN)(C(=O)O)N |

Canonical SMILES |

CC(CCCN)(C(=O)O)N |

Origin of Product |

United States |

Enzymology and Mechanistic Studies of D Ornithine, 2 Methyl and Its Interactions

Substrate and Product Relationships in Enzymatic Reactions

The ability of enzymes to discriminate between stereoisomers and analogues of their natural substrates is a fundamental aspect of their function. The following sections explore the interactions of D-ornithine and its moiety with specific decarboxylase systems and biosynthetic pathways.

A recently identified pyridoxal (B1214274) 5'-phosphate (PLP)-dependent decarboxylase, D-ornithine/D-lysine decarboxylase (DOKDC), demonstrates the enzymatic capacity to process D-amino acids. bohrium.comacs.orgnih.govosti.gov This enzyme catalyzes the decarboxylation of both D-ornithine and D-lysine, leading to the formation of putrescine and cadaverine, respectively. nih.gov A key feature of the DOKDC-catalyzed reaction is the inversion of stereochemistry at the α-carbon of the substrate. acs.orgnih.gov

The crystal structure of DOKDC reveals a high degree of similarity to other Fold III decarboxylases, such as meso-diaminopimelate decarboxylase (DAPDC) and L-lysine/ornithine decarboxylase (LODC), despite low sequence identity. bohrium.comnih.gov A notable difference in the active site of DOKDC and DAPDC compared to L-ornithine decarboxylase (ODC) and LODC is the presence of a tyrosine residue instead of a phenylalanine on the re-face of the PLP complex. bohrium.comnih.gov This substitution is critical for precluding the binding of L-amino acids and establishing the D-stereospecificity of the enzyme. bohrium.comnih.gov

The proposed mechanism for the stereoinversion involves the PLP-binding lysine (B10760008), which is located on the re-face of the PLP, acting as the proton donor to the product. bohrium.comnih.gov This results in an inversion of configuration for the decarboxylation of D-amino acids, in contrast to the retention of configuration observed with L-amino acid decarboxylases like ODC. bohrium.comacs.orgnih.gov

| Enzyme | Substrate | Product | Stereochemical Outcome | Key Active Site Residue |

| D-Ornithine/D-Lysine Decarboxylase (DOKDC) | D-Ornithine | Putrescine | Inversion of configuration acs.orgnih.gov | Tyrosine bohrium.comnih.gov |

| D-Ornithine/D-Lysine Decarboxylase (DOKDC) | D-Lysine | Cadaverine | Inversion of configuration acs.org | Tyrosine bohrium.comnih.gov |

| L-Ornithine Decarboxylase (ODC) | L-Ornithine | Putrescine | Retention of configuration acs.org | Phenylalanine bohrium.comnih.gov |

General ornithine decarboxylase (ODC) systems are highly specific for the L-enantiomer of ornithine and are fundamental in the biosynthesis of polyamines. The metabolism of glutamate (B1630785) leads to the formation of ornithine, arginine, and proline. usda.gov ODC then catalyzes the decarboxylation of L-ornithine to putrescine, which is the precursor for spermidine (B129725) and spermine (B22157) synthesis. longdom.orglongdom.org

The interaction of ornithine analogues with ODC has been extensively studied to understand the topography of the enzyme's active site. nih.gov These studies have revealed the structural requirements for substrate binding and have led to the development of potent inhibitors. nih.gov For instance, the introduction of a methyl group at the α-position of ornithine has been shown to significantly impact its interaction with ODC. nih.govnih.gov

Ornithine lipids (OLs) are phosphorus-free membrane lipids that are prevalent in many eubacteria. oup.com The biosynthesis of OLs involves the incorporation of the ornithine moiety through a two-step acylation process. Initially, the N-acyltransferase OlsB transfers a 3-hydroxy fatty acyl group to the α-amino group of ornithine, forming lyso-ornithine lipid (LOL). oup.com Subsequently, a second fatty acyl group is attached to the 3-hydroxy position of the first fatty acid by the O-acyltransferase OlsA. researchgate.net

These lipids can undergo further modifications, such as hydroxylation of the fatty acid chains or the ornithine moiety itself. oup.com Ornithine lipids play a significant role in bacterial adaptation to phosphate-limiting conditions, where they can act as surrogate membrane lipids. nih.gov They have also been implicated in bacterial persistence and interactions with host organisms. nih.gov The proper folding and stability of certain membrane protein complexes, such as c-type cytochromes, have been shown to be dependent on the presence of ornithine lipids in the membrane. researchgate.net

Enzyme Inhibition Studies by Methylated Ornithine Derivatives

The development of inhibitors for ornithine decarboxylase has been a key strategy in targeting cell proliferation, particularly in the context of cancer and infectious diseases. Methylated derivatives of ornithine have proven to be effective in this regard.

Structural analogues of ornithine have been synthesized and evaluated as inhibitors of ODC. nih.gov Among these, α-methylornithine has been identified as a potent competitive inhibitor. nih.gov DL-α-Methylornithine effectively blocks the increase of putrescine and spermidine concentrations in cells, leading to an inhibition of DNA synthesis and cell proliferation. nih.gov This inhibitory effect can be reversed by the addition of putrescine, spermidine, or spermine, confirming that the action of α-methylornithine is directly related to the depletion of polyamines. nih.gov The L-configuration of (+)-α-methylornithine was found to be the most potent reversible inhibitor among a series of synthesized analogues, providing insights into the structural features of L-ornithine required for binding to the mammalian ODC active site. nih.gov

| Inhibitor | Enzyme Target | Inhibition Type | Effect on Cell Proliferation |

| DL-α-Methylornithine | Ornithine Decarboxylase (ODC) | Competitive nih.gov | Blocks proliferation of rat hepatoma cells nih.gov |

| (+)-α-Methylornithine (L-configuration) | Ornithine Decarboxylase (ODC) | Reversible nih.gov | Potent inhibitor of ODC activity nih.gov |

In addition to competitive inhibitors, irreversible inhibitors of ODC have been developed. These compounds often act as enzyme-activated inhibitors, where the target enzyme itself catalyzes the conversion of the inhibitor into a reactive species that forms a covalent bond with the enzyme. One of the most well-known examples is DL-α-difluoromethylornithine (DFMO), which irreversibly inactivates ODC. nih.gov

Another approach to irreversible inhibition involves the formation of stable adducts with the enzyme's cofactor, pyridoxal 5'-phosphate (PLP). For example, 1-amino-oxy-3-aminopropane (APA) is a potent ODC inhibitor that forms a stable covalent oxime with PLP in the catalytic site. nih.gov This adduct cannot be processed by the enzyme, thus blocking the active site from the natural substrate, ornithine. nih.gov Studies with other substrate and product analogues have also demonstrated catalytic irreversible inhibition of mammalian ODC, where the inhibitor is activated by the enzyme's catalytic turnover. acs.org

Inhibition of Nα-Acetyl-L-Ornithine Deacetylase (ArgE)

Nα-Acetyl-L-ornithine deacetylase (ArgE) is a crucial enzyme in the arginine biosynthetic pathway in many bacteria, catalyzing the hydrolysis of Nα-acetyl-L-ornithine to L-ornithine and acetate. Due to its absence in humans, ArgE is considered a promising target for the development of novel antibacterial agents. The inhibition of this enzyme by various substrate analogs, including derivatives of ornithine, has been a subject of scientific investigation.

While direct inhibitory studies on D-ornithine, 2-methyl- against ArgE are not documented in available research, studies on other D-ornithine derivatives have been conducted. For instance, Nα-acetyl-D-ornithine has been shown to be a weak inhibitor of ArgE. In a study analyzing a series of Nα-acyl and Nα-alkoxycarbonyl derivatives of both L- and D-ornithine, Nα-acetyl-D-ornithine exhibited inhibitory activity with an IC50 value in the range of 200 to 410 μM. This indicates a moderate to weak inhibitory potency. The inhibitory effects of various ornithine derivatives highlight the enzyme's capacity to bind molecules with altered stereochemistry and substitutions, although often with reduced affinity compared to the natural L-isomer substrate.

| Compound | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| Nα-acetyl-D-ornithine | Nα-Acetyl-L-Ornithine Deacetylase (ArgE) | 200 - 410 μM |

Structural Basis of Enzyme-Ligand Interactions

Understanding the three-dimensional structure of enzymes in complex with their ligands is fundamental to elucidating the mechanisms of binding and catalysis. X-ray crystallography, in conjunction with mutagenesis and kinetic studies, provides detailed insights into these interactions at an atomic level.

The three-dimensional structures of Nα-Acetyl-L-ornithine deacetylase (ArgE) from Escherichia coli have been determined, providing a significant step forward in understanding its function and potential for inhibitor design. As of late 2007, two structures for this class of enzymes were solved, with Protein Data Bank (PDB) accession codes 2F7V and 2F8H. More recent crystallographic studies have provided further details, including the structures of both mono- and di-zinc forms of the enzyme.

These crystal structures reveal that ArgE is a metalloenzyme, typically containing one or two zinc ions in its active site. The active site is a dinuclear metal center where the zinc ions are coordinated by a series of conserved amino acid residues. While crystal structures of ArgE in complex with D-ornithine derivatives are not specifically detailed in the available literature, the existing structures of the apoenzyme and in complex with other inhibitors offer a blueprint of the active site architecture. This structural information is invaluable for computational docking studies to predict the binding modes of potential inhibitors like D-ornithine derivatives. The active site is characterized by a pocket that accommodates the substrate, with specific residues responsible for substrate recognition and positioning for catalysis.

Site-directed mutagenesis coupled with kinetic analysis is a powerful tool for probing the functional roles of individual amino acid residues within an enzyme's active site. While specific mutagenesis studies of ArgE focusing on the binding of D-ornithine derivatives are limited in the literature, broader mechanistic studies have shed light on key catalytic residues.

The pH dependence of the kinetic parameters for E. coli ArgE has indicated the presence of two crucial enzymatic groups: one acting as a general base and the other as a general acid in the catalytic mechanism. These groups are essential for facilitating the hydrolysis of the acetyl group from the substrate.

Advanced Analytical and Spectroscopic Characterization in D Ornithine, 2 Methyl Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and stereochemistry of D-Ornithine, 2-methyl-.

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of D-Ornithine, 2-methyl-. The introduction of a methyl group at the C2 (α-carbon) position induces predictable changes compared to the spectra of D-Ornithine.

¹H NMR: In the proton NMR spectrum, the proton at the α-carbon of D-Ornithine is absent in D-Ornithine, 2-methyl-. A new, distinct singlet corresponding to the three protons of the 2-methyl group is expected to appear, typically in the range of 1.3-1.6 ppm. The chemical shifts of the side-chain methylene (B1212753) protons (C3, C4) and the terminal amine protons (C5) would be similar to those in D-Ornithine, though minor shifts may occur due to the electronic influence of the added methyl group.

¹³C NMR: The ¹³C NMR spectrum provides clear evidence of the α-methylation. A new resonance for the methyl carbon (2-CH₃) would appear in the aliphatic region. The α-carbon (C2) signal would shift significantly downfield and its multiplicity in a DEPT experiment would confirm it as a quaternary carbon.

2D-NMR: Two-dimensional NMR techniques are essential for confirming the precise atomic connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show correlations for the side-chain CH₂ groups and the new 2-methyl group. Critically, the C2 carbon would show no cross-peak, confirming the absence of a directly attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is invaluable for confirming the position of the methyl group. Correlations would be observed from the protons of the 2-methyl group to the C2 (α-carbon) and the C1 (carboxyl carbon), providing definitive proof of the structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, which would help in assigning the methylene protons along the side chain (H3 to H4, H4 to H5).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for D-Ornithine, 2-methyl- in D₂O

| Atom Position | D-Ornithine (Experimental, ppm) | D-Ornithine, 2-methyl- (Predicted, ppm) | Notes on Predicted Shift |

|---|---|---|---|

| ¹H NMR | |||

| H2 (α-H) | ~3.79 | None | Proton is replaced by a methyl group. |

| H3 (β-H₂) | ~1.90 | ~1.9-2.0 | Minor shift expected. |

| H4 (γ-H₂) | ~1.75 | ~1.7-1.8 | Minor shift expected. |

| H5 (δ-H₂) | ~3.05 | ~3.0-3.1 | Minor shift expected. |

| 2-CH₃ | N/A | ~1.4-1.6 (singlet) | New signal from the added methyl group. |

| ¹³C NMR | |||

| C1 (COOH) | ~175.1 | ~177-179 | Slight downfield shift. |

| C2 (α-C) | ~55.6 | ~60-65 | Significant downfield shift due to α-substitution (quaternary C). |

| C3 (β-C) | ~28.1 | ~30-33 | Downfield shift due to gamma-gauche effect. |

| C4 (γ-C) | ~23.4 | ~22-24 | Minor shift expected. |

| C5 (δ-C) | ~39.7 | ~39-41 | Minor shift expected. |

| 2-CH₃ | N/A | ~20-25 | New signal from the added methyl group. |

Note: Predicted values are estimates based on typical substituent effects and data for related compounds.

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of D-Ornithine, 2-methyl-. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement. The molecular formula for D-Ornithine, 2-methyl- is C₆H₁₄N₂O₂, with a monoisotopic mass of 146.1055 g/mol . In electrospray ionization (ESI), it would typically be observed as the protonated molecule [M+H]⁺ at m/z 147.1128.

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. The fragmentation pattern of α-methyl amino acids is distinct. nih.govosti.govresearchgate.net For D-Ornithine, 2-methyl-, characteristic fragmentation pathways would include:

Loss of the carboxyl group: A neutral loss of COOH (45 Da) or CO₂ (44 Da) from the protonated molecule is a common fragmentation pathway for amino acids.

Alpha-cleavage: Cleavage of the C1-C2 bond is typical. The presence of the α-methyl group stabilizes the resulting cation.

Side-chain fragmentation: Sequential loss of small molecules like ammonia (B1221849) (NH₃) and water (H₂O) from the side chain can also occur. The primary fragment for the parent D-Ornithine is often observed at m/z 70.06, corresponding to the cyclic iminium ion formed after loss of the carboxyl group and ammonia. nih.gov A similar core fragmentation would be expected for the 2-methyl derivative, adjusted for the additional mass.

Table 2: Predicted Mass Spectrometric Data

| Parameter | D-Ornithine | D-Ornithine, 2-methyl- (Predicted) |

|---|---|---|

| Molecular Formula | C₅H₁₂N₂O₂ | C₆H₁₄N₂O₂ |

| Monoisotopic Mass | 132.0899 g/mol | 146.1055 g/mol |

| [M+H]⁺ (m/z) | 133.0972 | 147.1128 |

| Predicted Key Fragment Ions ([M+H]⁺, m/z) | 115.0866 ([M+H-H₂O]⁺) 70.0651 ([M+H-COOH-NH₃]⁺) | 129.1022 ([M+H-H₂O]⁺) 101.1073 ([M+H-COOH]⁺) |

Like most simple aliphatic amino acids, D-Ornithine, 2-methyl- lacks a significant chromophore and is not expected to absorb light in the near-UV or visible range (220-800 nm). nih.govresearchgate.net Therefore, UV-Visible spectroscopy is not a primary tool for direct characterization but can be valuable for studying interactions. For instance, when studying the binding of an amino acid to a protein, changes in the protein's UV spectrum (e.g., shifts in the absorbance of aromatic residues) can indicate an interaction. nih.gov

Fluorescence spectroscopy is a highly sensitive technique for probing molecular interactions. While D-Ornithine, 2-methyl- is non-fluorescent, its binding to a protein can be monitored by observing the quenching of the protein's intrinsic tryptophan or tyrosine fluorescence. nih.gov A static or dynamic quenching mechanism can be determined, and binding constants (Ka) can be calculated. The steric bulk of the 2-methyl group may influence the binding affinity and mode of interaction compared to the parent D-Ornithine, which could be quantified through these fluorescence studies.

Circular Dichroism (CD) spectroscopy is indispensable for analyzing chiral molecules as it measures the differential absorption of left- and right-circularly polarized light. Since D-Ornithine, 2-methyl- possesses a chiral center at the α-carbon, it is CD-active. The CD spectrum provides a unique fingerprint that can confirm its absolute configuration. The spectrum for the D-enantiomer is expected to be a mirror image of the spectrum for the L-enantiomer. nih.gov The introduction of the methyl group at the chiral center significantly alters the electronic environment compared to D-Ornithine, which would result in a distinct CD spectrum, making it a key technique for stereochemical confirmation and assessment of enantiomeric purity.

Furthermore, CD is widely used to study the secondary structure of proteins. nih.gov If D-Ornithine, 2-methyl- is studied for its interaction with a peptide or protein, changes in the CD spectrum in the far-UV region (190-250 nm) can reveal alterations in the protein's α-helical or β-sheet content upon binding. The incorporation of α-methylated amino acids into peptides is known to promote helical structures, a phenomenon that can be monitored by CD. nih.gov

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of functional groups within a molecule. For an amino acid like D-Ornithine, 2-methyl-, the spectra are dominated by vibrations of the ammonium (B1175870) (-NH₃⁺) and carboxylate (-COO⁻) groups, as well as the hydrocarbon backbone. researchgate.net

The introduction of the 2-methyl group will add characteristic C-H stretching and bending vibrations to the spectrum. These new peaks, in conjunction with the established bands for the amino acid functional groups, serve as a diagnostic fingerprint for the compound.

Table 3: Predicted Key Vibrational Frequencies for D-Ornithine, 2-methyl-

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric/Symmetric Stretching | -NH₃⁺ | 3200 - 2800 (broad) |

| C-H Asymmetric/Symmetric Stretching | -CH₃, -CH₂ | 2980 - 2850 |

| C=O Asymmetric Stretching | -COO⁻ | 1600 - 1560 |

| N-H Asymmetric Bending | -NH₃⁺ | 1630 - 1580 |

| N-H Symmetric Bending | -NH₃⁺ | ~1500 |

| C-H Asymmetric Bending | -CH₃ | ~1460 |

| C-H Symmetric Bending (Umbrella) | -CH₃ | ~1375 |

| C=O Symmetric Stretching | -COO⁻ | ~1410 |

Note: Frequencies are approximate and can be influenced by hydrogen bonding and the physical state of the sample.

Chromatographic Separation and Purity Assessment

Chromatography is essential for the isolation, purification, and purity analysis of D-Ornithine, 2-methyl-. High-performance liquid chromatography (HPLC) is the predominant technique used. creative-proteomics.com

Purity Assessment: Several HPLC modes can be employed to separate D-Ornithine, 2-methyl- from starting materials, byproducts, and other impurities.

Reversed-Phase (RP) HPLC: As amino acids are highly polar, they are often derivatized before analysis with reagents like o-phthalaldehyde (B127526) (OPA) or dansyl chloride to increase hydrophobicity and add a UV or fluorescence-active tag, enabling sensitive detection. shimadzu.comnih.gov

Ion-Exchange Chromatography (IEX): This is a classic and robust method for separating underivatized amino acids based on their charge properties. altabioscience.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating highly polar compounds like underivatized amino acids and is compatible with mass spectrometry detection.

Chiral Separation: Since D-Ornithine, 2-methyl- is a chiral compound, assessing its enantiomeric purity is critical. This is achieved using chiral chromatography, which can separate the D- and L-enantiomers. Chiral stationary phases (CSPs) based on cyclodextrins, macrocyclic glycopeptides (e.g., teicoplanin), or cinchona alkaloids are commonly used for the enantioseparation of both free and derivatized amino acids. oup.comsigmaaldrich.comchromatographytoday.commdpi.com The development of a successful chiral HPLC method is necessary to quantify the enantiomeric excess (e.e.) and ensure the stereochemical integrity of D-Ornithine, 2-methyl-.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the study of D-Ornithine, 2-methyl-, offering robust methods for both analytical quantification and preparative purification. Given the chiral nature of D-Ornithine, 2-methyl-, chiral HPLC techniques are particularly important for resolving its enantiomers from a racemic mixture.

For analytical applications, reversed-phase HPLC is a common approach. A method for separating the enantiomers of various α-substituted ornithine analogs, which would be applicable to 2-methyl-D-ornithine, involves a chiral mobile phase. nih.gov This technique utilizes a mobile phase containing L-proline and copper to achieve separation on a standard reversed-phase column. nih.gov While ornithine itself may not show good separation with this specific chiral eluant, α-substituted analogs, including α-alkyl-ornithines, demonstrate excellent resolution. nih.gov Another approach is to use a chiral stationary phase (CSP), such as those based on macrocyclic glycopeptides like teicoplanin, which are effective for the direct analysis of underivatized amino acid enantiomers. sigmaaldrich.com

Preparative HPLC is essential for obtaining high-purity D-Ornithine, 2-methyl- for use in further studies. The principles of preparative chromatography for amino acids and peptides can be readily applied. nih.govox.ac.uk The process typically involves scaling up an analytical separation. nih.gov A common strategy is to use reversed-phase chromatography with a volatile, carbon-free mobile phase to simplify the isolation of the purified compound. ox.ac.uk The scalability of methods like the chiral eluant system allows for the semi-preparative resolution of ornithine analogs. nih.gov

Table 1: HPLC Methods for the Analysis and Purification of Ornithine Analogs

| Technique | Stationary Phase | Mobile Phase/Eluant | Application | Key Features |

|---|---|---|---|---|

| Chiral Eluant HPLC | Reversed-Phase (e.g., C18) | L-proline and copper in an aqueous buffer | Analytical and Semi-preparative enantiomeric resolution | Excellent resolution for α-substituted ornithine analogs. nih.gov |

| Chiral Stationary Phase (CSP) HPLC | Macrocyclic glycopeptide (e.g., Teicoplanin-based) | Aqueous/organic mobile phases | Analytical enantiomeric separation | Direct analysis of underivatized amino acids. sigmaaldrich.com |

| Preparative Reversed-Phase HPLC | Reversed-Phase (e.g., C18) | Typically acetonitrile (B52724) and water with a modifier like TFA | Preparative purification | Scalable from analytical methods to isolate larger quantities. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatization-Based Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of amino acids like D-Ornithine, 2-methyl-, but it requires a crucial step of chemical derivatization. sigmaaldrich.com This is because amino acids are polar and non-volatile, making them unsuitable for direct GC analysis. thermofisher.com Derivatization converts them into more volatile and thermally stable compounds that can be readily analyzed. mdpi.com

A common and effective method for amino acid analysis is a two-step derivatization process. mdpi.comnih.govnih.gov The first step typically involves esterification of the carboxylic acid group, for example, by heating with 2 M HCl in methanol (B129727) to form the methyl ester. mdpi.comnih.gov The second step is the acylation of the amino groups using a reagent like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.comnih.gov This two-step procedure yields methyl ester-pentafluoropropionyl derivatives that are volatile and produce characteristic mass spectra, allowing for sensitive and specific detection. mdpi.comnih.gov

Another widely used derivatization technique is silylation, which replaces active hydrogens on amino and carboxyl groups with a nonpolar moiety. sigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. thermofisher.com The resulting trimethylsilyl (B98337) (TMS) derivatives are volatile and suitable for GC-MS analysis. thermofisher.com For N-methylated amino acids, derivatization with ethyl chloroformate has also been shown to be an effective method, producing derivatives with characteristic fragmentation patterns that allow for clear identification. nih.gov

The choice of derivatization reagent and method can be optimized to achieve the best chromatographic separation and mass spectrometric detection for 2-methyl-D-ornithine. The resulting mass spectra provide a molecular fingerprint that confirms the identity of the compound and allows for its quantification in complex biological samples.

Table 2: Common Derivatization Strategies for GC-MS Analysis of Amino Acids

| Derivatization Method | Reagents | Derivative Formed | Key Advantages |

|---|

Structural Biology Approaches

X-ray Diffraction Analysis of D-Ornithine, 2-methyl--Bound Proteins

X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional view of how a ligand, such as D-Ornithine, 2-methyl-, binds to its protein target. A primary target for α-methylated ornithine analogs is ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. nih.gov The crystal structure of Trypanosoma brucei ODC has been solved in complex with α-difluoromethylornithine (DFMO), a close structural analog of 2-methyl-D-ornithine. nih.gov

These structural studies reveal that the active site of ODC is located at the dimer interface of the enzyme. nih.gov The inhibitor binds in this active site and forms a covalent adduct with the pyridoxal-5'-phosphate (PLP) cofactor and a nearby cysteine residue (Cys-360). nih.gov Specifically, DFMO forms a Schiff base with PLP and is covalently attached to Cys-360. nih.gov The δ-amino group of the inhibitor is positioned between two aspartate residues, Asp-361 from one subunit and Asp-332 from the other. nih.gov

The detailed interactions observed in the ODC-DFMO complex provide a precise blueprint for how 2-methyl-D-ornithine would likely bind. The α-methyl group would occupy a specific pocket within the active site, and its stereochemistry would influence the precise orientation of the inhibitor. The crystal structure of human ODC has also been determined, providing insights into the binding site and potential for species-specific inhibitor design. nih.gov These high-resolution structures are invaluable for understanding the mechanism of inhibition and for the rational design of new, more potent inhibitors. nih.govnih.gov

Table 3: Key Residues in the Ornithine Decarboxylase Active Site Interacting with Ornithine Analogs

| Residue/Cofactor | Role in Binding/Catalysis | Observed Interaction with Analogs (e.g., DFMO) |

|---|---|---|

| Pyridoxal-5'-phosphate (PLP) | Covalently binds the substrate/inhibitor via a Schiff base. | Forms a Schiff base with the α-amino group of the inhibitor. nih.gov |

| Cys-360 | Forms a covalent bond with the inhibitor, leading to irreversible inhibition. | Covalently attaches to the inhibitor. nih.gov |

| Lys-69 | Forms the initial Schiff base with PLP in the native enzyme. | Displaced by the incoming inhibitor. |

| Asp-332 & Asp-361 | Interact with the δ-amino group of the substrate/inhibitor. | Position the δ-amino group of the inhibitor. nih.gov |

| Arg-277 & Gly loop (235-237) | Bind the phosphate (B84403) group of the PLP cofactor. | Stabilize the cofactor in the active site. nih.gov |

| Glu-274 | Interacts with the pyridine (B92270) nitrogen of PLP. | Orients the PLP cofactor. nih.gov |

Biophysical Techniques for Molecular Interactions

Protein-Ligand Binding Affinity and Thermodynamics

Understanding the thermodynamics of the interaction between D-Ornithine, 2-methyl- and its target protein is crucial for characterizing its binding affinity and the forces that drive the binding event. Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with binding, allowing for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. domainex.co.ukkhanacademy.org From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. khanacademy.org

The enthalpy change (ΔH) reflects the changes in bonding interactions (e.g., hydrogen bonds and van der Waals forces) upon complex formation. khanacademy.org A favorable (negative) ΔH indicates that the formation of these bonds is a major driving force for binding. The entropy change (ΔS) reflects changes in the disorder of the system, including conformational changes in the protein and ligand, and the release of water molecules from the binding interface. khanacademy.org

For inhibitors of enzymes like ornithine decarboxylase, ITC can provide valuable information on their binding affinity and the nature of the interaction. frontiersin.org For example, a high binding affinity (low dissociation constant, Kd) is a key characteristic of a potent inhibitor. The thermodynamic signature (the relative contributions of enthalpy and entropy to the binding free energy) can offer insights into the mechanism of binding and can be used to guide the optimization of inhibitor design. nih.gov

Analysis of Conformational Changes Upon Binding

The binding of a ligand, such as D-Ornithine, 2-methyl-, to a protein often induces or stabilizes specific conformational states of the protein. These conformational changes can be critical for the protein's function and for the mechanism of inhibition. Several biophysical techniques can be employed to study these changes.

Circular dichroism (CD) spectroscopy is sensitive to the secondary structure of a protein. nih.gov Changes in the CD spectrum upon ligand binding can indicate alterations in the α-helical and β-sheet content of the protein. nih.gov For instance, the binding of L-ornithine to bovine serum albumin has been shown to cause a decrease in the α-helix content of the protein. nih.gov In the context of ornithine decarboxylase, CD can also be used to monitor the enzymatic reaction itself, as the chiral substrate L-ornithine is converted to the achiral product putrescine, leading to a change in the CD signal. frontiersin.org

Fluorescence spectroscopy is another valuable tool for detecting conformational changes. The intrinsic fluorescence of a protein, primarily from tryptophan and tyrosine residues, is sensitive to the local environment of these residues. nih.gov Ligand binding can alter this environment, leading to a quenching or enhancement of the fluorescence signal, which can be used to study the binding event and associated conformational changes. nih.gov

Studies on ornithine decarboxylase have shown that inhibitor binding can lead to significant conformational changes. For example, the binding of inhibitors can promote the dissociation of the ODC homodimer and make the enzyme more susceptible to degradation by antizyme. nih.gov While the crystal structure of ODC with DFMO did not show large-scale domain rotations, more subtle conformational changes in the active site, such as the rotation of Cys-360, are observed. nih.gov These subtle changes are critical for the covalent modification and irreversible inhibition of the enzyme.

Ecological and Biotechnological Relevance of D Ornithine, 2 Methyl in Microbial Systems

Occurrence and Physiological Function in Microbial Metabolomes

2-methyl-D-ornithine is not a ubiquitous compound in microbial metabolomes but appears in specific contexts, primarily as a key intermediate in specialized biosynthetic pathways. Its physiological functions are intrinsically tied to the molecules it helps to create.

The most well-documented role of a methylated D-ornithine derivative is in the biosynthesis of pyrrolysine (Pyl), a rare, genetically encoded amino acid found in some methanogenic archaea and bacteria. wikipedia.org Pyrrolysine is crucial for the catalytic function of certain methyltransferase enzymes involved in methane (B114726) metabolism. wikipedia.org

The biosynthesis of pyrrolysine is a complex process that begins with two molecules of L-lysine. wikipedia.org In this pathway, the enzyme methylornithine synthase, known as PylB, converts one molecule of L-lysine into a methylated D-ornithine derivative. nih.gov Specifically, L-lysine is isomerized to (3R)-3-methyl-D-ornithine. wikipedia.orgebi.ac.uk This intermediate is then ligated to a second molecule of L-lysine. wikipedia.orgresearchgate.net Subsequent enzymatic steps involving oxidation, cyclization, and dehydration yield the final L-pyrrolysine molecule. wikipedia.org

The PylB enzyme is a member of the radical S-adenosyl-L-methionine (SAM) family, which are known to catalyze difficult biochemical reactions. nih.govrhea-db.org The formation of (3R)-3-methyl-D-ornithine is a critical step that sets the stage for the construction of the characteristic pyrroline (B1223166) ring of pyrrolysine. wikipedia.org While the user's query specifies D-Ornithine, 2-methyl-, the established pyrrolysine pathway involves (3R)-3-methyl-D-ornithine. It is important to note the distinction in the position of the methyl group.

Interestingly, the pyrrolysine biosynthetic machinery can be co-opted. When some microbes are supplied with exogenous D-ornithine, the enzymes PylC and PylD can utilize it in conjunction with L-lysine to synthesize and insert a different amino acid, pyrroline-carboxy-lysine (Pcl), into proteins instead of pyrrolysine. nih.gov

Table 1: Key Molecules in Pyrrolysine Biogenesis

| Molecule | Starting Material / Intermediate | Role |

|---|---|---|

| L-Lysine | Starting Material | Two molecules are used to construct the final product. wikipedia.org |

| (3R)-3-methyl-D-ornithine | Intermediate | Formed from L-lysine by the enzyme PylB. wikipedia.orgebi.ac.uk |

| Pyrrolysine (Pyl) | Final Product | The 22nd genetically encoded amino acid. wikipedia.org |

While D-amino acids, in general, are known components of bacterial cell walls, contributing to the structural integrity of peptidoglycan, specific evidence for the natural incorporation of 2-methyl-D-ornithine into these structures is not well-documented in the available literature. D-alanine and D-glutamate are common constituents of the peptide side chains that cross-link the glycan strands of peptidoglycan. nih.gov

Some bacteria are known to incorporate non-canonical D-amino acids into their cell walls, which can regulate cell wall remodeling. nih.govembopress.org Additionally, the base amino acid ornithine has been identified as a component of the cell walls of certain bacteria, such as some plant-pathogenic corynebacteria. nih.gov In some cases, this has been specifically identified as D-ornithine. researchgate.net However, the presence of a methylated version, specifically 2-methyl-D-ornithine, as a standard component of bacterial cell walls has not been established.

Emerging Research Directions and Theoretical Applications of D Ornithine, 2 Methyl

Synthetic Biology Approaches for Pathway Engineering

The production of novel amino acids like D-Ornithine, 2-methyl- within a microbial host is a significant challenge that can be addressed through the principles of synthetic biology and metabolic engineering. While a natural pathway for this compound is unknown, its synthesis can be envisioned by repurposing and engineering existing biological machinery.

Strategies for engineering L-ornithine pathways are well-established, particularly in organisms like Corynebacterium glutamicum. These approaches typically involve redirecting metabolic flux towards the precursor L-glutamate and then enhancing the ornithine biosynthesis pathway. Common modifications include:

Deletion of competing pathways : Knocking out genes such as argF (encoding ornithine carbamoyltransferase) prevents the conversion of L-ornithine to L-citrulline, thus increasing the L-ornithine pool.

Deregulation of feedback inhibition : Deleting transcriptional repressors like argR enhances the expression of the entire argCJBD operon responsible for L-ornithine synthesis.

Overexpression of key enzymes : Increasing the cellular concentration of the enzymes in the L-ornithine pathway can boost production titers.

Building upon a high-flux L-ornithine backbone, a hypothetical pathway for D-Ornithine, 2-methyl- could be constructed. A relevant natural precedent is the biosynthesis of (3R)-3-methyl-D-ornithine, an intermediate in the formation of the 22nd genetically encoded amino acid, pyrrolysine. This conversion is catalyzed by the radical S-adenosyl-L-methionine (SAM) enzyme PylB, which transforms L-lysine into (3R)-3-methyl-D-ornithine.

Drawing inspiration from these known biological systems, a plausible, engineered pathway for D-Ornithine, 2-methyl- could be designed.

Table 1: Hypothetical Engineered Biosynthetic Pathway for D-Ornithine, 2-methyl-

| Step | Reaction | Required Enzyme Class (Example) | Engineering Strategy |

|---|---|---|---|

| 1 | L-Glutamate → L-Ornithine | Native Ornithine Biosynthesis Pathway (ArgCJBD) | Overexpress native pathway genes; delete competing pathway genes (argF, proB) and regulators (argR) to maximize L-ornithine precursor pool. |

| 2 | L-Ornithine → L-Ornithine, 2-methyl- | Engineered α-Methyltransferase | Directed evolution or rational design of a known SAM-dependent methyltransferase to accept L-ornithine as a substrate and catalyze methylation at the Cα position. |

| 3 | L-Ornithine, 2-methyl- → D-Ornithine, 2-methyl- | Engineered Amino Acid Racemase/Epimerase | Directed evolution of a broad-specificity amino acid racemase or an epimerase (analogous to the epimerase domain of bacitracin synthase) to accept the novel methylated substrate. |

This multi-step approach leverages established metabolic engineering principles and combines them with protein engineering to create novel enzymatic functions, paving the way for the microbial production of D-Ornithine, 2-methyl-.

Design of Novel Biochemical Probes and Tool Compounds

The unique stereochemistry and α-methylation of D-Ornithine, 2-methyl- make it an attractive scaffold for creating specialized biochemical probes and tool compounds. Such tools are invaluable for studying enzyme mechanisms, identifying protein targets, and modulating biological pathways.

The D-configuration confers resistance to degradation by common proteases, while the α-methyl group can provide steric hindrance and prevent metabolic reactions that require the α-hydrogen, such as the dehydrogenation step catalyzed by D-amino acid oxidase (DAO). These properties could be exploited to design highly stable and specific molecular tools.

Potential applications include:

Enzyme Inhibitors : D-Ornithine, 2-methyl- could act as a competitive inhibitor for enzymes that normally process D-ornithine or other D-amino acids. The α-methyl group would likely prevent it from being a substrate for DAO but allow it to bind to the active site, thereby enabling the study of DAO's physiological role.

Non-metabolizable Analogs : As a stable analog of ornithine, it could be used to probe ornithine transporters and metabolic pathways without being consumed by downstream reactions.

Peptidomimetics : Incorporation into peptides (via chemical synthesis) could generate highly stable molecules resistant to enzymatic degradation, useful for developing long-lasting therapeutic peptides or probes for studying protein-protein interactions.

Table 2: Potential Biochemical Probes and Tool Compounds from D-Ornithine, 2-methyl-

| Probe/Tool Type | Potential Target(s) | Scientific Question Addressed |

|---|---|---|

| Competitive Inhibitor | D-amino acid oxidase (DAO) | What is the physiological consequence of inhibiting D-ornithine degradation in specific tissues or cell types? |

| Stable Substrate Analog | Ornithine transporters, Ornithine decarboxylase | How is ornithine transport regulated? Can we trap and identify novel ornithine-binding proteins? |

| Fluorescently Labeled Probe | D-amino acid-binding proteins | Where do D-amino acids localize within a cell or tissue? Can we visualize the dynamics of D-amino acid uptake? |

| Scaffold for Peptidomimetics | Proteases, Target receptors | Can we design therapeutic peptides with significantly enhanced in vivo stability and bioavailability? |

Computational Studies in Reaction Mechanisms and Molecular Design

Computational chemistry provides powerful tools for predicting molecular properties, elucidating reaction mechanisms, and guiding the rational design of novel enzymes and inhibitors. For a theoretical compound like D-Ornithine, 2-methyl-, computational approaches are essential for predicting its behavior and planning experimental work.

Molecular dynamics (MD) simulations and docking studies have been successfully used to understand the substrate specificity of enzymes like D-amino acid oxidase and to identify key residues that control substrate access to the active site. Furthermore, theoretical methods have been crucial in clarifying the complex radical-based mechanism of the PylB enzyme, which produces 3-methyl-D-ornithine.

These computational strategies can be applied to investigate D-Ornithine, 2-methyl- from multiple angles:

Enzyme-Ligand Docking : Simulating the docking of D-Ornithine, 2-methyl- into the active site of DAO could predict its binding affinity and orientation. This would provide a strong hypothesis as to whether it would function as a substrate, an inhibitor, or not interact at all.

Mechanism Elucidation : Quantum mechanics/molecular mechanics (QM/MM) methods could be used to model the transition state of a hypothetical α-methyltransferase acting on L-ornithine, providing insights to guide the engineering of such an enzyme.

Rational Enzyme Redesign : Computational algorithms can screen for mutations in existing enzymes to enhance their stability or alter their substrate specificity. This approach could be used to rationally design a methyltransferase or racemase to produce D-Ornithine, 2-methyl-, significantly reducing the experimental effort required.

Table 3: Proposed Computational Studies for D-Ornithine, 2-methyl-

| Research Area | Computational Method | Specific Question |

|---|---|---|

| Interaction with DAO | Molecular Docking, Molecular Dynamics (MD) | Does D-Ornithine, 2-methyl- bind to the DAO active site? What is its predicted binding energy compared to D-ornithine? |

| Biosynthetic Mechanism | QM/MM Simulations | What is the energy barrier for the enzymatic α-methylation of L-ornithine by a rationally designed methyltransferase? |

| Enzyme Engineering | Rosetta, K* Algorithm | Which mutations in a candidate racemase would favor the binding and conversion of L-Ornithine, 2-methyl-? |

| Conformational Analysis | MD Simulations | What are the preferred solution-state conformations of D-Ornithine, 2-methyl-, and how might this influence its biological activity? |

Broader Implications for Understanding D-Amino Acid Biology and Metabolism

The existence and study of D-amino acids in higher organisms have challenged the long-held dogma of L-amino acid exclusivity. D-amino acids are now recognized as important biological molecules involved in neurotransmission (D-serine), regulation of the gut microbiome, and as potential biomarkers for disease.

In mammals, the levels of most D-amino acids are controlled by specific degradation enzymes. D-amino acid oxidase (DAO) is a key flavoenzyme that catalyzes the oxidative deamination of neutral and basic D-amino acids, including D-ornithine, converting them to α-keto acids, ammonia (B1221849), and hydrogen peroxide. The activity of DAO is a critical factor limiting the systemic concentration and physiological effects of many D-amino acids.

The introduction of a methyl group can profoundly alter a molecule's interaction with enzymes. An α-methyl group, as in D-Ornithine, 2-methyl-, is particularly disruptive for dehydrogenases like DAO, as it replaces the hydrogen atom that is abstracted during the initial step of the catalytic cycle.

The implications of this are significant:

Metabolic Stability : D-Ornithine, 2-methyl- would likely be highly resistant to degradation by DAO, giving it a much longer biological half-life than its unmethylated counterpart. This stability would allow it to act as a persistent signaling molecule or metabolic effector if a biological receptor or target exists.

Probing D-Amino Acid Roles : A metabolically stable D-ornithine analog could be an invaluable tool to investigate the still-unclear physiological roles of D-ornithine. By avoiding rapid degradation, it would allow researchers to study its effects on cellular processes in a more controlled manner.

Pathway Plasticity : The successful engineering of a pathway to produce D-Ornithine, 2-methyl- would demonstrate the remarkable plasticity of cellular metabolism. It would highlight the potential to create organisms that utilize an expanded set of chemical building blocks, opening new avenues for synthetic biology and biotechnology.

Studying this novel compound could thus provide fundamental insights into the substrate specificity of metabolic enzymes, the evolution of new metabolic pathways, and the largely unexplored biological functions of D-amino acids.

Q & A

Q. What are the key analytical methods for characterizing the stereochemical purity of 2-methyl-D-ornithine in synthetic samples?

To confirm stereochemical purity, use a combination of chiral HPLC (e.g., Chiralpak® columns) and circular dichroism spectroscopy. Nuclear magnetic resonance (NMR) analysis, particularly - and -NMR, can resolve methyl group configurations. Cross-validate results with high-resolution mass spectrometry (HRMS) to ensure molecular integrity (see IUPAC guidelines for chiral resolution ). For reproducibility, document solvent systems, column temperatures, and calibration standards in line with protocols for known ornithine derivatives .

Q. How can researchers optimize the synthesis of 2-methyl-D-ornithine to minimize racemization?

Racemization during synthesis often occurs at the α-carbon. Use low-temperature coupling reactions (e.g., < 0°C) and orthogonal protecting groups (e.g., Fmoc for amine protection). Monitor reaction progress via thin-layer chromatography (TLC) and adjust pH to stabilize intermediates. Post-synthesis, employ ion-exchange chromatography to isolate enantiomers. Reference protocols for dl-ornithine synthesis and adapt them for methyl-substituted analogs.

Q. What experimental controls are essential when studying 2-methyl-D-ornithine’s role in microbial siderophore biosynthesis?

Include negative controls (e.g., knockout strains lacking siderophore biosynthetic genes) and isotopic labeling (e.g., -ornithine) to track metabolic incorporation. Validate enzyme specificity using assays with D- vs. L-ornithine substrates, as shown in VbsA transferase studies . Quantify siderophore production via LC-MS and compare with wild-type strains.

Advanced Research Questions

Q. How can conflicting data on 2-methyl-D-ornithine’s enzymatic decarboxylation be resolved?

Contradictions in decarboxylase activity (e.g., EC 4.1.1.116 ) may arise from substrate stereospecificity or cofactor requirements. Design kinetic assays with purified enzymes (e.g., Salmonella typhimurium DokDC) under controlled pyridoxal 5′-phosphate (PLP) concentrations. Use stopped-flow spectroscopy to measure CO release rates and compare with computational docking models (e.g., AutoDock Vina) to identify active-site interactions .

Q. What strategies mitigate interference from endogenous metabolites when quantifying 2-methyl-D-ornithine in biological matrices?

Implement solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound from lysine or putrescine. Derivatize with AccQ-Tag™ reagents for enhanced LC-MS/MS sensitivity. Validate methods using spike-recovery experiments in cell lysates and reference NIST-certified standards .

Q. How does 2-methyl-D-ornithine’s methyl group influence its binding affinity to metalloenzymes?

Perform isothermal titration calorimetry (ITC) to compare binding thermodynamics with unmodified D-ornithine. Use X-ray crystallography or cryo-EM to resolve structural differences in enzyme-ligand complexes. Molecular dynamics simulations (e.g., GROMACS) can model steric effects of the methyl group on active-site accessibility .

Methodological Tables

Q. Table 1: Analytical Techniques for 2-Methyl-D-ornithine Characterization

| Method | Parameters | Detection Limit | Key References |

|---|---|---|---|

| Chiral HPLC | Column: Chiralpak® IA; Temp: 25°C | 0.1 µg/mL | |

| HRMS | ESI+ mode; Res: 70,000 (FWHM) | 0.01 ppm | |

| -NMR | 600 MHz; DO solvent | 1 mM |

Q. Table 2: Enzyme Kinetic Parameters for D-Ornithine Decarboxylases

| Enzyme | Substrate | (mM) | (µmol/min/mg) | Reference |

|---|---|---|---|---|

| DokDC (EC 4.1.1.116) | D-ornithine | 2.3 ± 0.4 | 15.7 ± 1.2 | |

| VbsA | N5-hydroxy-D-ornithine | 1.8 ± 0.3 | 22.4 ± 2.1 |

Guidelines for Data Management and Reproducibility

- Document all synthetic protocols, including reaction stoichiometry and purification steps, per IUPAC standards .

- Archive raw spectral data (NMR, MS) in repositories like Zenodo, adhering to FAIR principles .

- Disclose methodological deviations (e.g., pH fluctuations) in supplementary materials to address reproducibility challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.